4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine

Catalog No.
S13659070
CAS No.
62706-29-0
M.F
C10H18N4O
M. Wt
210.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-a...

CAS Number

62706-29-0

Product Name

4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine

IUPAC Name

4-butan-2-yl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

InChI

InChI=1S/C10H18N4O/c1-5-7(3)8-12-9(11-6-2)14-10(13-8)15-4/h7H,5-6H2,1-4H3,(H,11,12,13,14)

InChI Key

AXIAOQABHSRYHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NC(=N1)OC)NCC

4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound classified within the triazine family, characterized by a six-membered ring containing three nitrogen atoms. This compound features a butan-2-yl group, an ethyl group, and a methoxy group attached to the triazine structure. Its molecular formula is C10H18N4OC_{10}H_{18}N_{4}O with a molecular weight of approximately 210.28 g/mol. The compound is recognized for its diverse applications in scientific research, particularly in chemistry and biology .

  • Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of oxides.
  • Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride to yield amines.
  • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The following reagents are commonly used in reactions involving this compound:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are typical choices for oxidation.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are frequently utilized for reduction.
  • Nucleophiles: Halides, amines, and alcohols can serve as nucleophiles in substitution reactions .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions typically result in the replacement of functional groups with new nucleophiles.

Research indicates that 4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine exhibits potential biological activities. Preliminary studies suggest antimicrobial and anticancer properties, making it a subject of interest for further exploration in medicinal chemistry. The precise mechanisms through which it exerts these effects involve interactions with specific molecular targets within biological systems .

Synthetic Routes

The synthesis of 4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps:

  • Formation of Intermediate: The reaction begins with sec-butylamine reacting with ethyl chloroformate.
  • Cyclization: This intermediate undergoes cyclization with methoxyamine to form the triazine ring.

Industrial Production

In industrial settings, large-scale batch reactions are employed using optimized conditions to maximize yield and purity. Careful selection of catalysts and reagents is crucial to ensure efficient conversion while minimizing by-products .

The interaction studies of 4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine focus on its binding affinity to various enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to observable biological effects. Ongoing research aims to elucidate the specific molecular mechanisms involved in these interactions .

Several compounds share structural similarities with 4-(Butan-2-yl)-N-ethyl-6-methoxy-1,3,5-triazin-2-amine. Here are notable examples:

Compound NameMolecular FormulaUnique Features
4-(Methyl)-N-propyl-6-methoxy-1,3,5-triazin-2-aminoC10H18N4OC_{10}H_{18}N_{4}OContains a methyl group instead of butan group
4-(Ethyl)-N-isopropyl-6-methoxy-1,3,5-triazin-2-aminoC11H20N4OC_{11}H_{20}N_{4}OFeatures an isopropyl group
4-(Phenyl)-N-butyl -6-methoxy -1,3,5-triazin -2-aminoC14H20N4OC_{14}H_{20}N_{4}OHas a phenyl group instead of aliphatic groups

Uniqueness

What sets 4-(Butan-2-yl)-N-ethyl -6-methoxy -1,3,5-triazin -2-amino apart from these compounds is its specific combination of aliphatic groups and methoxy functionality that may contribute to its unique biological activity profile and chemical reactivity .

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

210.14806121 g/mol

Monoisotopic Mass

210.14806121 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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